molecular formula C6H11NO2 B076530 (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid CAS No. 10512-89-7

(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid

Cat. No. B076530
CAS RN: 10512-89-7
M. Wt: 129.16 g/mol
InChI Key: CNPSFBUUYIVHAP-WHFBIAKZSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of related pyrrolidine carboxylic acids involves diastereoselective conjugate additions and has been applied to the synthesis of various stereoisomers with high diastereomeric and enantiomeric excesses, indicating the versatility and efficiency of these synthetic strategies (Bunnage et al., 2004). Other approaches include acid-catalyzed reactions of ureas with aminophenols to produce arylpyrrolidine carboxamides, showcasing the innovative methods in synthesizing pyrrolidine derivatives (Smolobochkin et al., 2017).

Molecular Structure Analysis

Molecular cocrystals and adducts studies, including those of heterocyclic carboxylic acids, have provided insights into the molecular structure of related compounds through X-ray powder diffraction and single-crystal X-ray diffraction methods, highlighting the importance of intermolecular interactions in defining the structure of these compounds (Lynch et al., 1998).

Chemical Reactions and Properties

Research on the spectroscopic analysis and reactivity of pyrrolidine derivatives such as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid provides valuable information on their chemical behavior, including hyperpolarizability, natural bond orbital analysis, and electrostatic potential (Devi et al., 2018). These studies offer a comprehensive view of the chemical properties that could be expected from (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid.

Physical Properties Analysis

The preparation of pyrrolidine analogs from L-aspartic acid demonstrates the relationship between synthesis methods and the physical properties of the resultant compounds, providing a basis for understanding how different synthetic approaches can affect the physical characteristics of pyrrolidine derivatives (Yoshida et al., 1996).

Chemical Properties Analysis

Studies on novel pyrrolidine carboxylic acid derivatives, including their synthesis, spectroscopic investigation, and theoretical analysis, shed light on their chemical properties, such as intramolecular interactions, polarizability, and nonlinear optical properties. These insights are crucial for understanding the chemical behavior and potential applications of (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid (Devi et al., 2018).

Scientific Research Applications

  • Electrogenerated Chemiluminescence for Carboxylic Acids and Amines Detection : This study discusses the use of compounds like 2-(2-Aminoethyl)-1-methylpyrrolidine as sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography, applicable for detecting substances like free fatty acids and ibuprofen (Morita & Konishi, 2002).

  • Asymmetric Michael Additions in Organic Chemistry : Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions and catalytic hydrogenation, serve as catalysts for asymmetric Michael additions of ketones to nitroalkenes, useful in creating novel organocatalysts (Ruiz-Olalla, Retamosa, & Cossío, 2015).

  • Synthesis of Enantiopure Pyrrolizidinone Amino Acid : This research presents the synthesis of enantiopure (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid from aspartate beta-aldehyde, indicating applications in exploring conformation-activity relationships of biologically active peptides (Dietrich & Lubell, 2003).

  • Large-Scale Synthesis from L-Aspartic Acid : This study details the large-scale synthesis of compounds like (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, demonstrating their potential for broad pharmaceutical and chemical applications (Yoshida et al., 1996).

  • Synthesis of 4-Aminopyrrolidine-3-Carboxylic Acid and Derivatives : This research provides the first asymmetric syntheses of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, important for medicinal chemistry applications (Bunnage et al., 2004).

Future Directions

Piperidine derivatives, which include pyrrolidine derivatives, are important synthetic fragments for drug design and have been extensively used in pharmaceuticals . Therefore, the development of efficient methods for the synthesis of substituted pyrrolidines, including “(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid”, is an important task for modern organic chemistry .

properties

IUPAC Name

(2S,3S)-3-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPSFBUUYIVHAP-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369267
Record name (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid

CAS RN

10512-89-7
Record name (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid
Reactant of Route 2
(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid
Reactant of Route 3
(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid

Citations

For This Compound
7
Citations
H Inoue, Y Sakata, H Nishio, K Tokumo… - Biological and …, 2011 - jstage.jst.go.jp
MATERIALS AND METHODS Chemicals and Solvents All chemicals were of analytical-reagent grade, unless stated otherwise. DMS-Cl was prepared as described in a previous paper. …
Number of citations: 4 www.jstage.jst.go.jp
MC Franklin, S Kadkhodayan, H Ackerly… - Biochemistry, 2003 - ACS Publications
Melanoma inhibitor of apoptosis (ML-IAP) is a potent anti-apoptotic protein that is upregulated in a number of melanoma cell lines but not expressed in most normal adult tissues. …
Number of citations: 134 pubs.acs.org
H Chang, AD Schimmer - Molecular cancer therapeutics, 2007 - AACR
Livin, also called melanoma inhibitor of apoptosis protein (IAP) or kidney IAP, is a member of the IAP family of caspase inhibitors that selectively binds the endogenous IAP antagonist …
Number of citations: 183 aacrjournals.org
W Limapichat, HA Lester, DA Dougherty - Journal of Biological Chemistry, 2010 - ASBMB
The functions of two conserved residues, Phe 135 and Pro 136 , located at the apex of the Cys loop of the nicotinic acetylcholine receptor are investigated. Both residues were …
Number of citations: 30 www.jbc.org
W Limapichat - 2013 - thesis.library.caltech.edu
Ligand-gated ion channels are multi-subunit transmembrane proteins that play crucial roles in synaptic transmission in the nervous system. These include the Cys-loop receptor …
Number of citations: 2 thesis.library.caltech.edu
F engzhi Li - Apoptotic Pathways as Targets for Novel Therapies …, 2006 - books.google.com
Many diseases including cancer, immune diseases (such as autoimmunity and immunodeficiency), cardiovascular diseases (such as restenosis, ischaemia and heart failure), and …
Number of citations: 0 books.google.com
井上裕文, 阪田安彦, 西尾廣昭… - 福山大学薬学部 …, 2012 - fukuyama-u.repo.nii.ac.jp
A simple and highly sensitive high-performance liquid chromatography method for the determination of pipecolic acid in mouse brain areas was developed. After homogenization of …
Number of citations: 3 fukuyama-u.repo.nii.ac.jp

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